molecular formula C17H17N3O4 B11543803 2-(2,4-dimethylphenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide

2-(2,4-dimethylphenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11543803
M. Wt: 327.33 g/mol
InChI Key: GLJPIMVHSOFHSJ-VCHYOVAHSA-N
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Description

2-(2,4-Dimethylphenoxy)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a dimethylphenoxy group, a nitrophenyl group, and an acetohydrazide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylphenoxy)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide typically involves the reaction of 2,4-dimethylphenoxyacetic acid with hydrazine hydrate to form 2-(2,4-dimethylphenoxy)acetohydrazide. This intermediate is then reacted with 4-nitrobenzaldehyde under reflux conditions to yield the final product. The reaction conditions often include the use of ethanol as a solvent and a catalytic amount of acetic acid to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenoxy)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted hydrazides.

Scientific Research Applications

2-(2,4-Dimethylphenoxy)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenoxy)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the hydrazide moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dimethylphenoxy)acetohydrazide
  • 2-(2,4-Dimethylphenoxy)nicotinate

Uniqueness

2-(2,4-Dimethylphenoxy)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide is unique due to the presence of both a nitrophenyl group and an acetohydrazide moiety

Properties

Molecular Formula

C17H17N3O4

Molecular Weight

327.33 g/mol

IUPAC Name

2-(2,4-dimethylphenoxy)-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H17N3O4/c1-12-3-8-16(13(2)9-12)24-11-17(21)19-18-10-14-4-6-15(7-5-14)20(22)23/h3-10H,11H2,1-2H3,(H,19,21)/b18-10+

InChI Key

GLJPIMVHSOFHSJ-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])C

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

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